molecular formula C11H16BrNO B13282709 [(4-Bromo-3-methylphenyl)methyl](2-methoxyethyl)amine

[(4-Bromo-3-methylphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13282709
M. Wt: 258.15 g/mol
InChI Key: YTMMAJOHOOQREM-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is an organic compound that features a brominated aromatic ring and an amine group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the bromination of 3-methylphenyl compounds followed by the introduction of the amine group. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 3-methylphenyl ring. This is followed by a nucleophilic substitution reaction to attach the 2-methoxyethylamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a different amine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenolic compounds, while reduction can produce de-brominated amines.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromo-3-methylphenyl)methylamine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: A brominated phenol used in various chemical syntheses.

    4-Bromo-3-methylbenzonitrile: Another brominated aromatic compound with different functional groups.

    2-Bromo-4-methylphenol: A similar compound with a different substitution pattern on the aromatic ring.

Biological Activity

(4-Bromo-3-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄BrN O
  • Molecular Weight : 260.14 g/mol

The compound features a bromine atom and a methoxyethyl amine side chain, which are crucial for its biological activity.

Synthesis

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves:

  • Starting Materials : 4-bromo-3-methylbenzyl chloride and 2-methoxyethylamine.
  • Reaction Conditions : The reaction is conducted under basic conditions, often using a solvent like ethanol or methanol.
  • Yield : The synthesis generally yields moderate to high purity compounds (60-85%) depending on the reaction conditions used.

Antimicrobial Activity

Recent studies have shown that (4-Bromo-3-methylphenyl)methylamine exhibits significant antimicrobial activity against various pathogens, particularly multidrug-resistant strains.

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
XDR Salmonella typhi6.25 mg/mL12.5 mg/mL
Escherichia coli25 mg/mL50 mg/mL
Staphylococcus aureus12.5 mg/mL25 mg/mL

These results indicate that the compound is particularly effective against XDR Salmonella typhi, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it acts as a competitive inhibitor of alkaline phosphatase (ALP).

  • IC50 Value : The IC50 for (4-Bromo-3-methylphenyl)methylamine against ALP was found to be approximately 1.469±0.02μM1.469\pm 0.02\mu M, indicating potent enzyme inhibition .

The mechanism through which (4-Bromo-3-methylphenyl)methylamine exerts its biological effects involves:

  • Target Interaction : The bromine atom enhances the compound's ability to interact with specific proteins or enzymes, modulating their activity.
  • Molecular Docking Studies : Docking studies have shown that the compound forms multiple hydrogen bonds with key amino acid residues in target proteins, which is crucial for its binding affinity and biological activity .

Study on Antimicrobial Efficacy

A study conducted on the efficacy of (4-Bromo-3-methylphenyl)methylamine against XDR Salmonella typhi demonstrated that:

  • The compound significantly reduced bacterial growth in vitro.
  • It showed a dose-dependent relationship in both MIC and MBC values.

Enzyme Kinetics Study

In enzyme kinetics studies, the compound was subjected to various concentrations to determine its inhibitory capacity against ALP:

  • The Lineweaver-Burk plot indicated competitive inhibition, confirming its potential therapeutic application in conditions where ALP is implicated .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C11H16BrNO/c1-9-7-10(3-4-11(9)12)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

YTMMAJOHOOQREM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCCOC)Br

Origin of Product

United States

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